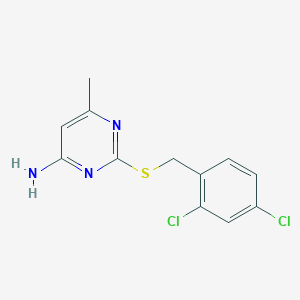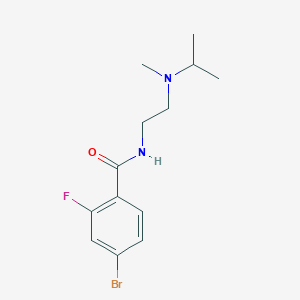
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and an isopropyl(methyl)amino group attached to a benzamide core. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while fluorination can be achieved using a fluorinating agent such as Selectfluor.
Amidation: The formation of the benzamide core involves the reaction of the brominated and fluorinated benzene derivative with an appropriate amine. This step can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Isopropyl(methyl)amino Group: The final step involves the introduction of the isopropyl(methyl)amino group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate product with isopropyl(methyl)amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for specific receptors or enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease pathways.
Industry: In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Similar in structure but lacks the isopropyl(methyl)amino group.
2-Bromo-4-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide: Similar but with different positions of bromine and fluorine atoms.
4-Amino-2-fluoro-N-methylbenzamide: Contains an amino group instead of the isopropyl(methyl)amino group.
Uniqueness
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the isopropyl(methyl)amino group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H18BrFN2O |
|---|---|
Molekulargewicht |
317.20 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-N-[2-[methyl(propan-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C13H18BrFN2O/c1-9(2)17(3)7-6-16-13(18)11-5-4-10(14)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
RPIYBSSUPVVZNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCNC(=O)C1=C(C=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


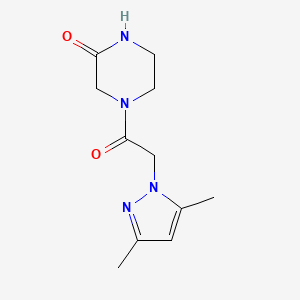
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
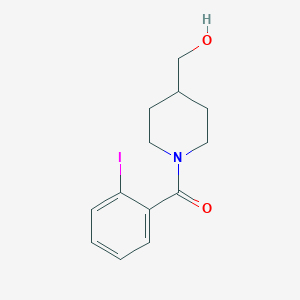
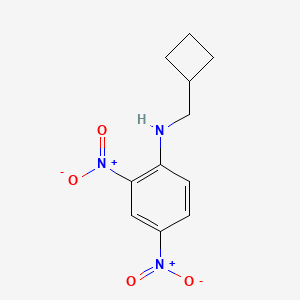


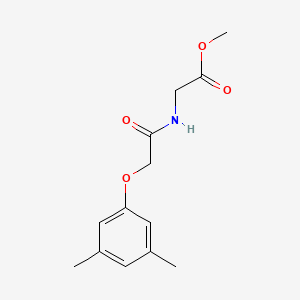

![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)


![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)

